![molecular formula C21H18F3N3O2 B560411 RI(dl)-2 TFA CAS No. 1902146-75-1](/img/structure/B560411.png)
RI(dl)-2 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RI(dl)-2 is a selective inhibitor of Rad51-mediated D-loop formation.
Scientific Research Applications
Cancer Therapeutics
RI(dl)-2 TFA has been identified as a potent inhibitor of RAD51, a protein essential for homologous recombination repair of DNA double-strand breaks. The inhibition of RAD51 can sensitize cancer cells to DNA-damaging agents, making this compound a potential candidate for combination therapies in cancer treatment. Research indicates that compounds like this compound can enhance the efficacy of chemotherapy and radiotherapy by impairing the DNA repair capabilities of cancer cells, leading to increased cell death.
Mechanistic Studies
The compound is utilized in mechanistic studies to understand the dynamics of DNA repair processes. By inhibiting RAD51, researchers can elucidate the pathways involved in homologous recombination and how disruptions in these pathways contribute to tumorigenesis. This understanding is vital for developing targeted therapies that exploit the weaknesses in cancer cell DNA repair mechanisms.
Drug Resistance Research
In the context of drug resistance, this compound serves as a tool to investigate how inhibiting RAD51 affects the survival of cancer cells exposed to chemotherapeutic agents. Studies have shown that targeting RAD51 can overcome resistance mechanisms that allow tumors to survive despite treatment, thereby providing insights into new strategies for managing resistant cancers.
Development of Novel Inhibitors
The structural characteristics and inhibitory potency of this compound have prompted further research into developing novel inhibitors with improved efficacy and specificity. Understanding its interaction with RAD51 at the molecular level can lead to the design of more effective drugs that target similar pathways.
Table 1: Key Characteristics of this compound
Property | Value |
---|---|
Chemical Name | This compound |
Inhibition Type | RAD51-mediated D-loop formation |
IC50 | 11.1 μM |
Mechanism | Selective inhibition of RAD51 |
Applications | Cancer therapy, drug resistance research |
Table 2: Comparative Analysis of RAD51 Inhibitors
Inhibitor | IC50 (μM) | Mechanism | Application Area |
---|---|---|---|
This compound | 11.1 | RAD51 inhibition | Cancer therapy |
Other Inhibitor A | X.X | Mechanism A | Application A |
Other Inhibitor B | Y.Y | Mechanism B | Application B |
Case Study 1: Enhancing Chemotherapy Efficacy
A study investigated the effects of combining this compound with standard chemotherapy agents on breast cancer cell lines. The results demonstrated that treatment with this compound significantly reduced cell viability when used alongside doxorubicin, suggesting that RAD51 inhibition can enhance the effectiveness of conventional chemotherapeutic agents.
Case Study 2: Overcoming Drug Resistance
Research focused on ovarian cancer cells that had developed resistance to platinum-based therapies. The introduction of this compound restored sensitivity to these drugs by impairing the cells' DNA repair capabilities, highlighting its potential as an adjunct therapy in overcoming drug resistance.
Properties
CAS No. |
1902146-75-1 |
---|---|
Molecular Formula |
C21H18F3N3O2 |
Molecular Weight |
401.3892 |
IUPAC Name |
N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H17N3.C2HF3O2/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19;3-2(4,5)1(6)7/h3-13,20H,2H2,1H3;(H,6,7) |
InChI Key |
NIJZNZBFNNPMPH-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Synonyms |
RI(dl)-2; RI(dl)-2 TFA salt. RI(dl)-2 trifluoroacetic acid; N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline trifluoroacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.